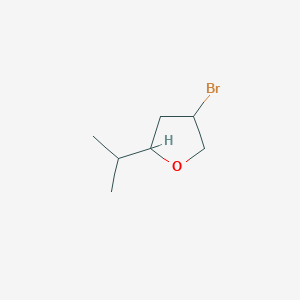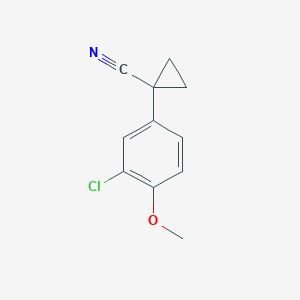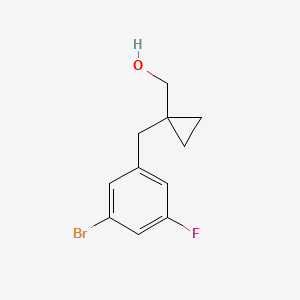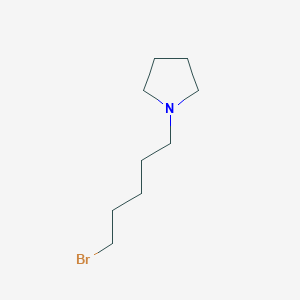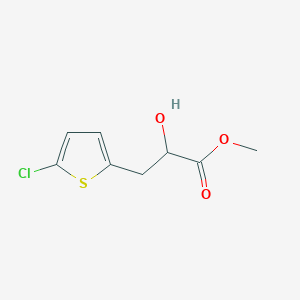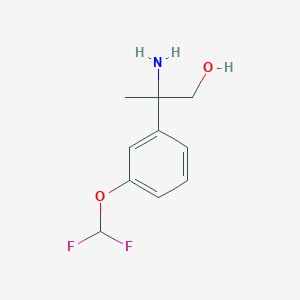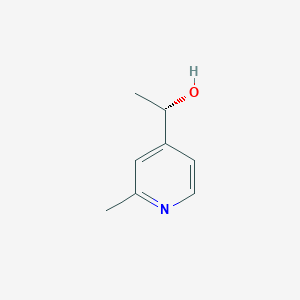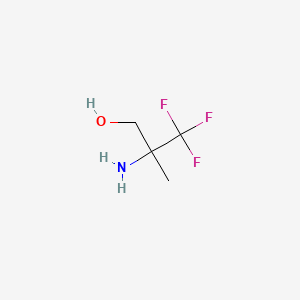
(2S)-4-ethylhexan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-ethylhexan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is an amine hydrochloride, which means it contains an amine group (NH2) and is combined with hydrochloric acid (HCl) to form a salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethylhexan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 4-ethylhexan-2-one.
Reductive Amination: The key step involves reductive amination, where the ketone group of 4-ethylhexan-2-one is converted to an amine. This is achieved by reacting the ketone with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-ethylhexan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S)-4-ethylhexan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-4-ethylhexan-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes or receptors, modulating their function and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-ethylhexan-2-amine: The free base form without the hydrochloride salt.
(2R)-4-ethylhexan-2-aminehydrochloride: The enantiomer with the opposite stereochemistry.
4-ethylhexan-2-amine: The racemic mixture containing both (2S) and (2R) forms.
Uniqueness
(2S)-4-ethylhexan-2-aminehydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C8H20ClN |
|---|---|
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
(2S)-4-ethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2)6-7(3)9;/h7-8H,4-6,9H2,1-3H3;1H/t7-;/m0./s1 |
Clave InChI |
GWWIGRLRPSCLJO-FJXQXJEOSA-N |
SMILES isomérico |
CCC(CC)C[C@H](C)N.Cl |
SMILES canónico |
CCC(CC)CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
